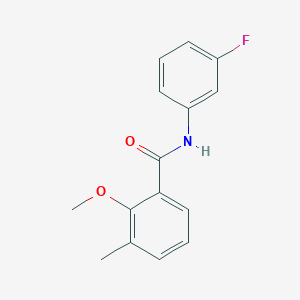

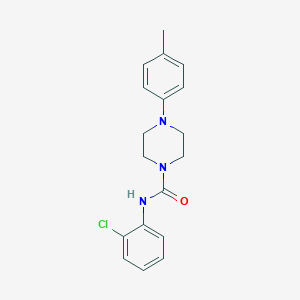

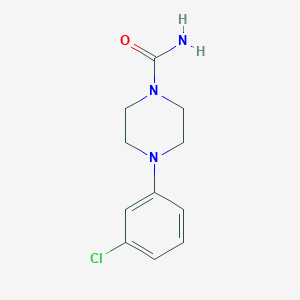

N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide, commonly known as FMeOAm or FMOM, is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research as a tool compound to study the biological activities of various receptors and enzymes.

Mechanism of Action

The mechanism of action of FMeOAm is based on its interaction with the target receptors and enzymes. FMeOAm can bind to the CB1 receptor and induce the conformational changes of the receptor, leading to the activation of the downstream signaling pathways, such as the G protein-coupled receptor (GPCR) signaling pathway and the mitogen-activated protein kinase (MAPK) signaling pathway. FMeOAm can also bind to the TRPV1 receptor and block the binding of the ligands, such as capsaicin, leading to the inhibition of the pain sensation. FMeOAm can also bind to the FAAH enzyme and inhibit its activity, leading to the accumulation of endocannabinoids and the enhancement of the endocannabinoid signaling.

Biochemical and Physiological Effects

The biochemical and physiological effects of FMeOAm depend on the target receptors and enzymes. FMeOAm can induce the activation of the CB1 receptor and the downstream signaling pathways, leading to the modulation of various physiological functions, such as appetite, pain, mood, and memory. FMeOAm can also inhibit the activity of the FAAH enzyme and enhance the endocannabinoid signaling, leading to the modulation of various physiological functions, such as inflammation, pain, and anxiety. FMeOAm can also block the activation of the TRPV1 receptor and the pain sensation, leading to the relief of pain.

Advantages and Limitations for Lab Experiments

The advantages of using FMeOAm in lab experiments include its potency, selectivity, and availability. FMeOAm is a highly potent and selective tool compound, which can be used to study the biological activities of various receptors and enzymes with high specificity and accuracy. FMeOAm is also commercially available, which makes it easy to obtain and use in lab experiments. The limitations of using FMeOAm in lab experiments include its cost, toxicity, and solubility. FMeOAm is a relatively expensive compound, which may limit its use in large-scale experiments. FMeOAm is also toxic and can cause adverse effects on the health of the researchers, which requires strict safety precautions. FMeOAm is also poorly soluble in water, which may limit its use in aqueous solutions.

Future Directions

The future directions of FMeOAm research include the development of novel derivatives with improved potency, selectivity, and bioavailability. The future research can also focus on the identification of new target receptors and enzymes that can be modulated by FMeOAm and the elucidation of the molecular mechanisms underlying the biological activities of FMeOAm. The future research can also explore the potential therapeutic applications of FMeOAm in various diseases, such as pain, inflammation, anxiety, and depression.

Synthesis Methods

The synthesis of FMeOAm involves the reaction between 3-fluoroaniline and 2-methoxy-3-methylbenzoic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields FMeOAm as a white solid with a melting point of 135-137°C and a purity of over 99%.

Scientific Research Applications

FMeOAm has been extensively used in scientific research as a tool compound to study the biological activities of various receptors and enzymes, such as the cannabinoid receptor 1 (CB1), the transient receptor potential vanilloid 1 (TRPV1), and the fatty acid amide hydrolase (FAAH). FMeOAm is a potent and selective CB1 receptor agonist, which can induce the activation of the CB1 receptor and the downstream signaling pathways. FMeOAm is also a potent and selective TRPV1 receptor antagonist, which can block the activation of the TRPV1 receptor and the pain sensation. FMeOAm is also a potent and selective FAAH inhibitor, which can increase the level of endocannabinoids and enhance the endocannabinoid signaling.

properties

Product Name |

N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide |

|---|---|

Molecular Formula |

C15H14FNO2 |

Molecular Weight |

259.27 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-methoxy-3-methylbenzamide |

InChI |

InChI=1S/C15H14FNO2/c1-10-5-3-8-13(14(10)19-2)15(18)17-12-7-4-6-11(16)9-12/h3-9H,1-2H3,(H,17,18) |

InChI Key |

QMIHXULXQJYSJC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)F |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2=CC(=CC=C2)F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)

![6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)

![5-Amino-2-[(4-ethyl-1-piperazinyl)carbonyl]benzoic acid](/img/structure/B277749.png)

![Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate](/img/structure/B277751.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)

![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B277753.png)